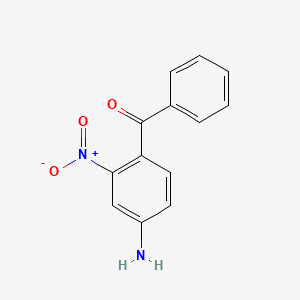![molecular formula C15H24N2O3 B14409636 N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide CAS No. 85605-03-4](/img/structure/B14409636.png)
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide: is an organic compound with a complex structure that includes a butan-2-yl group, an amino group, a methoxyethoxy group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitro-4-(2-methoxyethoxy)aniline with butan-2-amine under controlled conditions to form the intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[(Butan-2-yl)amino]-4-(2-ethoxyethoxy)phenyl}acetamide
- N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}propionamide
Uniqueness
N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethoxy group, in particular, may influence its solubility and reactivity compared to similar compounds.
Propiedades
Número CAS |
85605-03-4 |
|---|---|
Fórmula molecular |
C15H24N2O3 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
N-[3-(butan-2-ylamino)-4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H24N2O3/c1-5-11(2)16-14-10-13(17-12(3)18)6-7-15(14)20-9-8-19-4/h6-7,10-11,16H,5,8-9H2,1-4H3,(H,17,18) |
Clave InChI |
HAXZMHFDAPRFTD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=C(C=CC(=C1)NC(=O)C)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
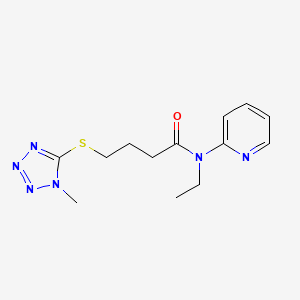
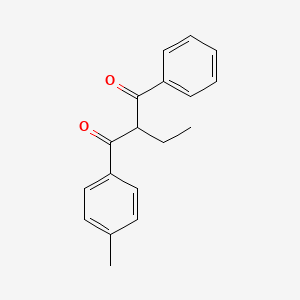
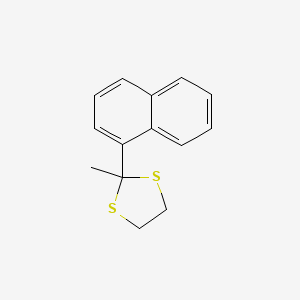
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
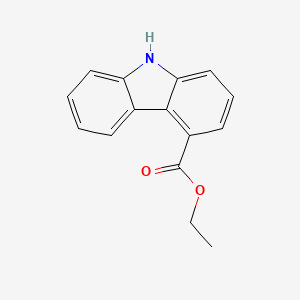
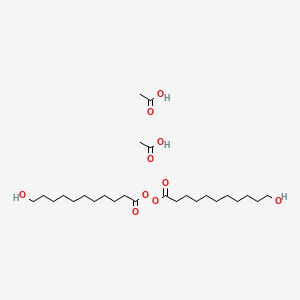
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)
